Cas no 1427361-01-0 (7,8-Dimethylimidazo[1,2-a]pyridin-3-amine)
![7,8-Dimethylimidazo[1,2-a]pyridin-3-amine structure](https://www.kuujia.com/scimg/cas/1427361-01-0x500.png)
7,8-Dimethylimidazo[1,2-a]pyridin-3-amine Chemical and Physical Properties
Names and Identifiers
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- 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine
- EN300-7444178
- 1427361-01-0
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- Inchi: 1S/C9H11N3/c1-6-3-4-12-8(10)5-11-9(12)7(6)2/h3-5H,10H2,1-2H3
- InChI Key: MVTJEXVJCCLZPN-UHFFFAOYSA-N
- SMILES: C12=NC=C(N)N1C=CC(C)=C2C
Computed Properties
- Exact Mass: 161.095297364g/mol
- Monoisotopic Mass: 161.095297364g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 171
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.3Ų
- XLogP3: 2.1
Experimental Properties
- Density: 1.23±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- pka: 9.18±0.50(Predicted)
7,8-Dimethylimidazo[1,2-a]pyridin-3-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7444178-10.0g |
7,8-dimethylimidazo[1,2-a]pyridin-3-amine |
1427361-01-0 | 87% | 10.0g |
$13032.0 | 2024-05-23 | |
Enamine | EN300-7444178-0.05g |
7,8-dimethylimidazo[1,2-a]pyridin-3-amine |
1427361-01-0 | 87% | 0.05g |
$805.0 | 2024-05-23 | |
Enamine | EN300-7444178-0.25g |
7,8-dimethylimidazo[1,2-a]pyridin-3-amine |
1427361-01-0 | 87% | 0.25g |
$1499.0 | 2024-05-23 | |
Aaron | AR0286YD-500mg |
7,8-dimethylimidazo[1,2-a]pyridin-3-amine |
1427361-01-0 | 87% | 500mg |
$3276.00 | 2025-02-17 | |
Aaron | AR0286YD-50mg |
7,8-dimethylimidazo[1,2-a]pyridin-3-amine |
1427361-01-0 | 87% | 50mg |
$1132.00 | 2025-02-17 | |
1PlusChem | 1P0286Q1-5g |
7,8-dimethylimidazo[1,2-a]pyridin-3-amine |
1427361-01-0 | 80% | 5g |
$10927.00 | 2023-12-21 | |
1PlusChem | 1P0286Q1-250mg |
7,8-dimethylimidazo[1,2-a]pyridin-3-amine |
1427361-01-0 | 80% | 250mg |
$1915.00 | 2024-06-20 | |
1PlusChem | 1P0286Q1-10g |
7,8-dimethylimidazo[1,2-a]pyridin-3-amine |
1427361-01-0 | 80% | 10g |
$16170.00 | 2023-12-21 | |
Aaron | AR0286YD-250mg |
7,8-dimethylimidazo[1,2-a]pyridin-3-amine |
1427361-01-0 | 87% | 250mg |
$2087.00 | 2025-02-17 | |
Enamine | EN300-7444178-2.5g |
7,8-dimethylimidazo[1,2-a]pyridin-3-amine |
1427361-01-0 | 87% | 2.5g |
$5940.0 | 2024-05-23 |
7,8-Dimethylimidazo[1,2-a]pyridin-3-amine Related Literature
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A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
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Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329
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Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562
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Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
Additional information on 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine
Professional Introduction to 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine (CAS No. 1427361-01-0)
7,8-Dimethylimidazo[1,2-a]pyridin-3-amine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and chemical properties. This heterocyclic amine derivative has garnered considerable attention due to its potential applications in drug discovery and medicinal chemistry. The compound's molecular structure, featuring a fused imidazole and pyridine ring system, makes it a versatile scaffold for developing novel therapeutic agents. Its chemical formula and molecular weight provide a foundation for understanding its reactivity and interactions with biological targets.
The CAS number 1427361-01-0 serves as a unique identifier for this compound, ensuring precise classification and differentiation in scientific literature and databases. This standardized numbering system is crucial for researchers to reference and retrieve accurate information about the compound's synthesis, properties, and applications. The name 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine itself provides detailed insights into its structural framework, highlighting the positions of methyl groups and the arrangement of the imidazole and pyridine rings. Such nomenclature adheres to IUPAC standards, facilitating clear communication among scientists.
Recent advancements in pharmaceutical research have underscored the importance of heterocyclic compounds like 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine in developing next-generation drugs. These compounds often exhibit favorable pharmacokinetic profiles and can interact with biological targets in novel ways. The fused ring system in this molecule contributes to its stability and bioavailability, making it an attractive candidate for further exploration. Researchers have leveraged computational modeling and high-throughput screening techniques to identify potential derivatives with enhanced efficacy.
In particular, the amine functional group at the 3-position of the molecule has been a focal point in structural optimization efforts. This amine can participate in hydrogen bonding interactions, which are critical for drug-receptor binding affinity. modifications at this position have led to promising results in preclinical studies, demonstrating improved potency against various therapeutic targets. The presence of methyl groups at the 7 and 8 positions further influences the compound's electronic properties and solubility characteristics, contributing to its overall pharmacological profile.
The synthesis of 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to achieve high yields and purity levels necessary for pharmaceutical applications. Techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have been particularly effective in constructing the desired heterocyclic framework. These synthetic strategies not only highlight the compound's synthetic accessibility but also open avenues for exploring its derivatives.
Current research in medicinal chemistry has revealed intriguing biological activities associated with 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine. Studies indicate that this compound exhibits inhibitory effects on certain enzymes implicated in inflammatory pathways. Its ability to modulate these pathways makes it a valuable candidate for developing anti-inflammatory agents with minimal side effects. Additionally, preliminary data suggest potential applications in oncology, where it may interfere with key signaling pathways involved in cancer cell proliferation.
The compound's interaction with biological targets has been further elucidated through spectroscopic techniques such as NMR spectroscopy and X-ray crystallography. These studies provide detailed insights into its binding mode within target proteins or enzymes. Understanding these interactions at an atomic level is crucial for designing more effective derivatives with improved pharmacological properties. The integration of experimental data with computational modeling has accelerated the discovery process significantly.
Future directions in research on 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine include exploring its role as a lead compound for drug development programs. By leveraging structure-based drug design principles, researchers aim to optimize its potency and selectivity against specific therapeutic targets. Additionally, novel synthetic routes are being investigated to enhance scalability and cost-efficiency during large-scale production. These efforts align with global initiatives aimed at accelerating the transition from benchside discoveries to market-ready therapeutics.
The broader significance of this compound lies in its contribution to the growing library of bioactive heterocyclic molecules that serve as foundations for innovative drug development. Its unique structural features offer opportunities for designing drugs with tailored properties suited to address unmet medical needs. As research progresses, collaborations between academic institutions, pharmaceutical companies, and regulatory agencies will be essential to translate these findings into tangible therapeutic benefits for patients worldwide.
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